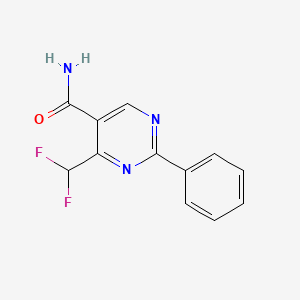

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

1713713-45-1 |

|---|---|

Molecular Formula |

C12H9F2N3O |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-phenylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H9F2N3O/c13-10(14)9-8(11(15)18)6-16-12(17-9)7-4-2-1-3-5-7/h1-6,10H,(H2,15,18) |

InChI Key |

PJQIICCVZKHBLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine precursors using difluorocarbene reagents. This process can be achieved through various routes, including:

Electrophilic Difluoromethylation: Using reagents like ClCF₂H in the presence of a base.

Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonates.

Radical Difluoromethylation: Utilizing radical initiators to introduce the CF₂H group.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

While the specific compound "4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide" is not directly mentioned in the provided search results, the search results do provide information on related chemical compounds and their applications, which can help to infer potential applications and research directions for the target compound.

Potential Applications of Carboxamide-Pyrimidine Derivatives

SHP2 Inhibition and Cancer Treatment:

- Carboxamide-pyrimidine derivatives can be effective inhibitors of SHP2, which makes them potentially useful in treating hyperproliferative diseases and disorders such as cancer .

- These derivatives can also inhibit ERK1/2, a downstream target of SHP2 in the signaling pathway, which plays a key role in regulating cellular proliferation and survival. This further supports their potential use in cancer treatment .

- Certain carboxamide-pyrimidine derivatives exhibit higher selectivity over hErg (the ion channel Kv11.1) compared to known SHP2 antagonists like SHP099 and RMC-4550 . This is significant because high hErg inhibitory activity can lead to cardiotoxicity, a risk that is reduced with these compounds .

- The improved safety profile, desirable pharmacokinetic properties, and enhanced target engagement of these compounds suggest a significant advancement in the field of SHP2 inhibitors .

AHR Inhibition and Immune Response Modulation:

- 2-Hetarylpyrimidine-4-carboxamide compounds can effectively inhibit Aryl hydrocarbon Receptor (AHR) . This inhibition can be used for the treatment or prophylaxis of cancer or other conditions where exogenous and endogenous AHR ligands induce dysregulated immune responses .

- These compounds can address conditions involving uncontrolled cell growth, proliferation, and/or survival of tumor cells, immunosuppression in the context of cancer, inappropriate cellular immune responses, or inappropriate cellular inflammatory responses . This includes liquid and solid tumors and/or metastases .

Anti-inflammatory Activity:

- Pyrimidine derivatives have demonstrated anti-inflammatory effects by suppressing the activity of COX enzymes, thus inhibiting the production of PGE2 .

- Specific pyrimidine derivatives have shown potent in vitro anti-inflammatory activity by suppressing COX-2 activity . Some have exhibited anti-inflammatory effects similar to that of indomethacin .

- Certain pyrazolo[3,4-d]pyrimidine derivatives possess larger COX-1/COX-2 selectivity indexes compared to celecoxib and diclofenac sodium, indicating their potential as selective anti-inflammatory agents .

Antifungal Activity:

- The addition of a pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors may improve their antifungal activity .

- Specific compounds with a phenylpyrimidine side chain have shown promising antifungal activity and can effectively bind to CYP51 hydrophobic cavities .

- Optimization of these compounds has led to the development of novel CYP51 inhibitors with strong antifungal activity against Candida albicans, with some compounds showing greater efficacy than marketed drugs . These compounds also exhibit strong fungal cell selectivity and a good safety profile .

Other Potential Applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of enzymes and receptors. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Position 2 : The phenyl group in the target compound is retained in some analogues (e.g., ), but others feature bulkier substituents like sulfonyl or trifluoromethyl groups , which may sterically hinder target binding.

- Position 4 : The difluoromethyl group (-CF₂H) offers a balance of electronegativity and hydrophobicity. In contrast, trifluoromethyl (-CF₃) groups (e.g., ) increase lipophilicity but may reduce metabolic stability due to greater steric bulk .

Electronic and Steric Effects

- Fluorine Substituents : The difluoromethyl group (-CF₂H) provides moderate electron-withdrawing effects, stabilizing the pyrimidine ring while avoiding excessive hydrophobicity. This contrasts with -CF₃ (e.g., ), which strongly withdraws electrons but increases logP significantly .

- Aromatic Substitutions: The phenyl group at position 2 (common in and the target compound) facilitates π-π stacking with aromatic residues in target proteins, whereas heteroaromatic substituents (e.g., thieno[2,3-d]pyrimidine in ) may alter binding kinetics.

Biological Activity

4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a difluoromethyl group at the 4-position of the pyrimidine ring, which is crucial for enhancing biological activity. The carboxamide functional group at the 5-position plays a pivotal role in the compound's interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit potent antitumor properties. For instance, compounds derived from this scaffold have shown significant inhibition of cancer cell proliferation in various cancer models:

These results indicate that modifications to the pyrimidine structure can significantly enhance antitumor efficacy.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, particularly through inhibition of pro-inflammatory cytokines such as TNF-α. In vitro studies have shown that derivatives can effectively reduce LPS-induced TNF-α production in mouse splenocytes:

This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been explored, particularly against bacterial and fungal strains. The structure of this compound may contribute to its effectiveness as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the difluoromethyl group is essential for enhancing biological activity. Variations in substituents on the phenyl ring and modifications at the carboxamide position can lead to different pharmacological profiles:

- Difluoromethyl Group : Increases lipophilicity and improves binding affinity to targets.

- Phenyl Substituents : Influence selectivity and potency against specific cancer types.

- Carboxamide Modifications : Can enhance solubility and bioavailability.

Case Studies

A notable case study involved testing various derivatives of pyrimidine compounds against Leishmania major dihydrofolate reductase (LmDHFR), where certain modifications led to increased selectivity and potency:

These findings highlight the importance of structural modifications in developing effective antileishmanial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine precursors. For example, dihydropyrimidinones can be modified via nucleophilic substitution or condensation reactions. A refluxing protocol with hydroxylamine hydrochloride and sodium hydroxide has been shown to yield oxime derivatives efficiently (85–92% yields) while minimizing side reactions . Key parameters include temperature control (80–100°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : A combination of FT-IR (to confirm carbonyl and amide groups), NMR (for aromatic protons and difluoromethyl groups), and mass spectrometry (to determine molecular weight) is essential. For example, NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons, while δ 6.8–7.0 ppm may correspond to the difluoromethyl group. High-resolution mass spectrometry (HRMS) or LC-MS can resolve ambiguities in molecular ion peaks .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound and guide experimental synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways, transition states, and intermediates. For instance, reaction path search algorithms (e.g., AFIR or GRRM) identify energetically favorable routes for functionalization at the pyrimidine ring’s 4- or 5-positions . Computational predictions of regioselectivity (e.g., fluorination vs. carboxylation) reduce trial-and-error experimentation. Experimental validation involves comparing computed activation energies with observed reaction rates.

Q. What strategies can resolve contradictory bioactivity data in antimicrobial or enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or compound stability. A systematic approach includes:

- Replication : Testing across multiple independent labs.

- Dose-Response Analysis : Establishing IC/MIC values under standardized conditions (e.g., CLSI guidelines).

- Metabolite Profiling : HPLC or LC-MS to detect degradation products that may influence activity .

- Theoretical Modeling : Docking studies to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and explain discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing phenyl with heteroaryl groups) to assess impact on bioactivity.

- Pharmacophore Mapping : Identify critical functional groups (e.g., difluoromethyl for lipophilicity, carboxamide for hydrogen bonding) using 3D-QSAR models.

- In Silico Screening : Virtual libraries of derivatives can prioritize candidates for synthesis based on ADMET predictions .

- Biological Assays : Test analogs against a panel of targets (e.g., kinases, microbial enzymes) to refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.